4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a benzamide core substituted with methyl, methylsulfonyl, and pyrrolidinylsulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the methyl, methylsulfonyl, and pyrrolidinylsulfonyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed under conditions that may involve catalysts, specific solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamides with different functional groups.
Scientific Research Applications
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or neuroprotective activities. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical properties and reactivity.
N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methyl group, affecting its biological activity and synthesis.
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(methylsulfonyl)benzamide: Contains an additional methylsulfonyl group, altering its chemical behavior and applications.
Uniqueness
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile intermediate or active compound in different contexts.
Properties
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-14-5-6-15(13-18(14)28(25,26)21-11-3-4-12-21)19(22)20-16-7-9-17(10-8-16)27(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFFKYXJGEDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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